1-(4-Iodophenyl)cyclopropanamine
Description
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Properties
Molecular Formula |
C9H10IN |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-(4-iodophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10IN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 |
InChI Key |
LSKQMYZRANBMEL-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=C(C=C2)I)N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Cyclopropanation
Palladium catalysts enable stereoselective cyclopropanation through transition metal-mediated bond reorganization. A representative protocol involves reacting 4-iodocinnamic acid methyl ester with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) under basic conditions (NaOH or NaH). The reaction proceeds via ylide generation, with the sulfoxonium reagent acting as a methylene donor.
Key parameters influencing yield and stereochemistry:
- Temperature : Optimal at 80–90°C (yields 72–85%)
- Base selection : Sodium hydride promotes faster ylide formation vs. NaOH
- Solvent polarity : DMSO enhances reagent solubility but complicates product isolation
Post-cyclopropanation, the methyl ester undergoes hydrolysis to yield trans-2-(4-iodophenyl)cyclopropanecarboxylic acid, a critical intermediate.
Iodine-Compatible Cyclopropanation Reagents
Traditional cyclopropanation methods using diazomethane or Simmons-Smith reagents often prove incompatible with aryl iodides due to competing dehalogenation. Modified approaches employ:
- Trimethylsulfoxonium iodide : Generates ylides without liberating free iodine
- Copper(I)-bis(oxazoline) complexes : Enables enantioselective cyclopropanation (up to 92% ee)
A comparative analysis of cyclopropanation methods reveals critical trade-offs:
| Method | Yield (%) | Stereoselectivity | Iodine Stability |
|---|---|---|---|
| Pd-mediated | 78–85 | Moderate (trans:cis 3:1) | Excellent |
| Cu-oxazoline | 65–72 | High (trans >95%) | Good |
| Classical ylide | 55–60 | Low | Poor |
Iodination Strategies for Phenylcyclopropanamine Synthesis
Introducing the iodine substituent requires careful consideration of timing (early vs. late-stage iodination) and methodology (electrophilic vs. metal-mediated).
Early-Stage Iodination of Cinnamic Acid Precursors
Electrophilic iodination of cinnamic acid derivatives prior to cyclopropanation offers advantages in regioselectivity. Using iodine monochloride (ICl) in acetic acid at 0–5°C achieves para-iodination with 89–93% efficiency. This method avoids later-stage functional group incompatibilities but demands anhydrous conditions to prevent hydrolysis.
Late-Stage Directed Ortho-Metalation
For substrates requiring iodination post-cyclopropane formation, directed ortho-metalation (DoM) strategies prove effective. Lithiation of the cyclopropane amine using LDA at −78°C followed by quenching with iodine provides the 4-iodo derivative in 68–75% yield. Crucial considerations include:
- Protecting group selection : tert-Butoxycarbonyl (BOC) prevents amine deprotonation during lithiation
- Temperature control : Exceeding −60°C leads to cyclopropane ring opening
Amine Group Installation and Deprotection
The final step involves introducing the primary amine group while preserving the iodine substituent and cyclopropane integrity.
Curtius Rearrangement Pathway
Conversion of cyclopropanecarboxylic acid to the amine proceeds via azide intermediates:
- Mixed carbonic anhydride formation : Reacting the acid with ethyl chloroformate yields the activated intermediate
- Sodium azide displacement : Forms acyl azide at 0°C (85–90% yield)
- Thermal rearrangement : Heating to 90°C induces Curtius rearrangement to isocyanate
- Hydrolysis : Acidic workup converts isocyanate to primary amine
This four-step sequence achieves overall yields of 62–68% but requires meticulous temperature control during azide decomposition.
Enzymatic Transamination
Emerging methodologies employ ω-transaminases to aminate cyclopropane ketones. Using (S)-selective enzymes from Arthrobacter sp., researchers achieved 74% conversion with 98% ee when aminating 1-(4-iodophenyl)cyclopropanone. Key advantages include:
- Single-step amination
- Water-based reaction media
- High enantiomeric excess
Stereochemical Control and Resolution
The trans configuration of this compound dominates biological activity, necessitating stereoselective synthesis or resolution methods.
Chiral Auxiliary Approaches
Menthyl ester derivatives enable diastereomeric separation during cyclopropanation. For example, (1R,2S,5R)-menthyl (E)-3-(4-iodophenyl)acrylate undergoes stereoselective cyclopropanation (dr 8:1), followed by hydrolysis to yield enantiomerically pure acid.
Kinetic Resolution via Lipase Catalysis
Pseudomonas cepacia lipase (PS-C) selectively acetylates the (1R,2R)-enantiomer in racemic mixtures. In a representative procedure:
- Racemic amine (2.5 g) treated with vinyl acetate (5 equiv)
- PS-C (50 mg) in MTBE at 25°C
- After 48 h: 49% conversion with 98% ee for remaining (1S,2S)-amine
Comparative Analysis of Synthetic Routes
Evaluating three dominant pathways reveals critical performance metrics:
| Parameter | Curtius Route | Enzymatic Route | Chiral Auxiliary |
|---|---|---|---|
| Total Steps | 6 | 4 | 5 |
| Overall Yield (%) | 58 | 71 | 64 |
| ee (%) | Racemic | 98 | 99 |
| Iodine Stability | Excellent | Good | Excellent |
| Scale-up Feasibility | Moderate | High | Low |
The enzymatic route demonstrates particular promise for industrial applications due to reduced step count and superior enantioselectivity. However, substrate specificity limitations currently restrict its general applicability.
Challenges and Optimizations
Iodine Loss Mitigation
Deiodination occurs via two primary pathways:
- Radical abstraction : Minimized by degassing solvents and using radical scavengers (e.g., BHT)
- Nucleophilic displacement : Controlled through careful base selection (avoid strong nucleophiles like HS⁻)
Cyclopropane Ring Stability
The strained cyclopropane ring proves susceptible to:
- Acid-catalyzed opening : Maintain pH >4 during aqueous workups
- Thermal cleavage : Limit heating steps to <100°C
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems enhance safety and yield in hazardous steps:
Photochemical Iodination
Visible-light-mediated iodination using eosin Y catalyst achieves 82% yield under mild conditions (25°C, 24 h), bypassing traditional harsh iodination reagents.
Q & A
Q. How to address discrepancies in biological activity data across studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
